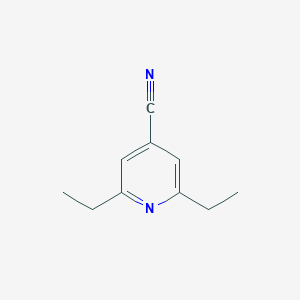

2,6-Diethylisonicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Diethylisonicotinonitrile (2,6-DEIN) is an organic compound that is used in a variety of scientific research applications. It is a derivative of the chemical isonicotinonitrile and is composed of two ethyl groups and one nitrile group. In its pure form, 2,6-DEIN is a colorless, odorless liquid. It is highly soluble in water, ethanol, and other organic solvents. It is also thermally stable and has a low vapor pressure. 2,6-DEIN has been used as a building block in organic synthesis, as a reagent in chemical reactions, and as a precursor in the preparation of various compounds.

Wissenschaftliche Forschungsanwendungen

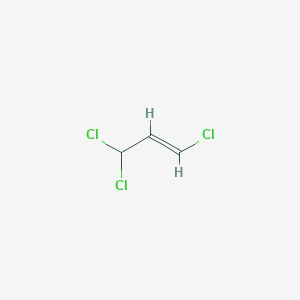

Cellulose Synthesis Inhibition

2,6-Dichlorobenzonitrile (DCB), a related compound to 2,6-Diethylisonicotinonitrile, has been reported to inhibit cellulose synthesis. This discovery, dating back over 30 years, has led to its use in numerous studies examining cellulose synthesis in plants. For instance, DeBolt et al. (2007) found that nonmotile cellulose synthase subunits accumulate within localized regions at the plasma membrane in Arabidopsis hypocotyl cells following DCB treatment (DeBolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Herbicide Metabolism and Environmental Impact

Research on the metabolism of herbicide compounds, such as 2,6-dichlorobenzonitrile, in organisms and their impact on the environment is significant. Studies like those conducted by Holtze et al. (2008) review the microbial degradation of benzonitrile herbicides and their environmental fate, highlighting the importance of understanding these processes for effective environmental management (Holtze, Sørensen, Sørensen, & Aamand, 2008).

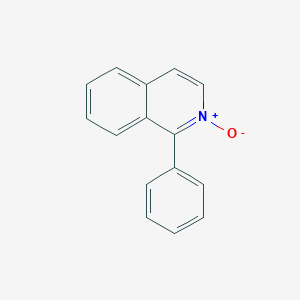

Biochemical Pathways in Disease Research

Compounds like 2,6-Diethylisonicotinonitrile can play a role in researching diseases such as Alzheimer's. Shoghi-Jadid et al. (2002) used a derivative of this compound in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's patients. This research is pivotal in understanding the progression and diagnosis of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Antimicrobial Activities

The synthesis of novel derivatives from compounds like 2,6-Diethylisonicotinonitrile has implications for developing antimicrobial agents. Behalo (2008) synthesized a compound starting from 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, leading to the creation of annulated and substituted pyrido[2,3-d]pyrimidine systems with reported antibacterial and antifungal activities (Behalo, 2008).

Eigenschaften

IUPAC Name |

2,6-diethylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-9-5-8(7-11)6-10(4-2)12-9/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNOPLVJKFENMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diethylisonicotinonitrile | |

CAS RN |

37581-44-5 |

Source

|

| Record name | 2,6-Diethylpyridine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037581445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIETHYLPYRIDINE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4TEX72J85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.